molecular formula C18H18N2O3S B2822005 N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide CAS No. 868370-90-5

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide

Cat. No.: B2822005
CAS No.: 868370-90-5
M. Wt: 342.41
InChI Key: OXGDCNOHKDIVOO-HNENSFHCSA-N
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Description

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves the condensation of 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-amine with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile at ambient or elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted benzo[d]thiazole derivatives

Scientific Research Applications

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This interaction can result in the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate
  • 2-Phenoxyacetamide derivatives
  • Benzo[d]thiazole-based fluorophores

Uniqueness

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide stands out due to its unique combination of a benzo[d]thiazole core with a phenoxyacetamide moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a multifunctional agent in scientific research further highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-9-10-14(22-3)16-17(12)24-18(20(16)2)19-15(21)11-23-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGDCNOHKDIVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)COC3=CC=CC=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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